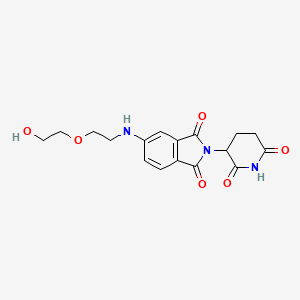
Pomalidomide-5'-PEG2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5’-PEG2-OH is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to facilitate the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology. Pomalidomide-5’-PEG2-OH contains a Cereblon (CRBN)-recruiting ligand and a PEGylated linker, making it a valuable tool in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-PEG2-OH typically involves the conjugation of pomalidomide with a PEGylated linker. The process begins with the preparation of pomalidomide, which can be synthesized through a multi-step continuous flow synthesis . The key steps include:
- Reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione .
- Reducing the nitro group to an amino group.
- Coupling the resulting compound with a PEGylated linker to form pomalidomide-5’-PEG2-OH.
Industrial Production Methods
Industrial production of pomalidomide-5’-PEG2-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . Continuous flow chemistry is preferred for its efficiency, safety, and scalability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-PEG2-OH undergoes various chemical reactions, including:
Substitution Reactions: The PEGylated linker can participate in nucleophilic substitution reactions.
Click Chemistry: The azide-functionalized derivatives of pomalidomide-5’-PEG2-OH are commonly used in click chemistry for conjugation with other molecules.
Common Reagents and Conditions
Coupling Agents: Used in the initial synthesis of pomalidomide.
Reducing Agents: Employed to convert nitro groups to amino groups.
Azides and Alkynes: Utilized in click chemistry reactions.
Major Products
The major products formed from these reactions are typically conjugates of pomalidomide-5’-PEG2-OH with various target molecules, enabling the creation of PROTACs and other bioactive compounds .
Scientific Research Applications
Pomalidomide-5’-PEG2-OH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-5’-PEG2-OH exerts its effects by recruiting Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s PEGylated linker enhances its solubility and cellular permeability, making it an effective tool for targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide with enhanced potency and reduced toxicity.
Pomalidomide: The base compound for pomalidomide-5’-PEG2-OH, used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5’-PEG2-OH stands out due to its PEGylated linker, which improves its pharmacokinetic properties and facilitates its use in PROTAC technology. This makes it a valuable tool for targeted protein degradation, offering advantages over its non-PEGylated counterparts .
Properties
Molecular Formula |
C17H19N3O6 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O6/c21-6-8-26-7-5-18-10-1-2-11-12(9-10)17(25)20(16(11)24)13-3-4-14(22)19-15(13)23/h1-2,9,13,18,21H,3-8H2,(H,19,22,23) |
InChI Key |
MIOLXQDWPZQBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















